molecular formula C14H13ClF3N3O3S B2826814 2-chloro-N-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)-5-(trifluoromethyl)benzenesulfonamide CAS No. 1797958-33-8

2-chloro-N-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)-5-(trifluoromethyl)benzenesulfonamide

Cat. No. B2826814
CAS RN: 1797958-33-8
M. Wt: 395.78
InChI Key: CEJAWLUXKVCRNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-N-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)-5-(trifluoromethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C14H13ClF3N3O3S and its molecular weight is 395.78. The purity is usually 95%.
BenchChem offers high-quality 2-chloro-N-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)-5-(trifluoromethyl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-chloro-N-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)-5-(trifluoromethyl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

Research has shown that derivatives of pyrimidinyl benzenesulfonamides, including compounds similar to the specified chemical, have been synthesized and evaluated for various biological activities. For instance, a study by Ranganatha et al. (2018) explored the synthesis of 5‑bromo‑2-chloropyrimidin-4-amine derivatives, assessing their antibacterial and antifungal activities. These compounds, including N-(5‑bromo‑2‑chloro‑pyrimidin-4-yl)-4-methyl-benzenesulfonamide, demonstrated significant antimicrobial activity against pathogenic bacterial and fungal strains (Ranganatha et al., 2018).

Antitumor Evaluation

Studies have also investigated the antitumor potential of pyrimidinyl benzenesulfonamide derivatives. Tomorowicz et al. (2020) synthesized novel benzenesulfonamides and evaluated their cytotoxic activity against various cancer cell lines. The study found that certain compounds exhibited significant cytotoxic activity and selectivity against colon, breast, and cervical cancer cell lines (Tomorowicz et al., 2020).

Antimicrobial Activity

Further research by Sarvaiya et al. (2019) focused on the synthesis of arylazopyrazole pyrimidone clubbed heterocyclic compounds. The antimicrobial activity of these compounds against various bacteria and fungi was evaluated, highlighting the potential of pyrimidinyl benzenesulfonamide derivatives in antimicrobial applications (Sarvaiya et al., 2019).

Inhibitors of Human Carbonic Anhydrases

Matulis et al. (2013) designed and synthesized a series of pyrimidinylthioacetyl benzenesulfonamides, investigating their binding affinities as inhibitors of human carbonic anhydrase isozymes. This study revealed that compounds with a chlorine atom in the benzenesulfonamide ring exhibited higher selectivity but lower binding affinity toward tested carbonic anhydrases. These findings suggest potential applications in developing inhibitors for anticancer target carbonic anhydrase isozymes (Matulis et al., 2013).

properties

IUPAC Name

2-chloro-N-[2-(5-methyl-6-oxopyrimidin-1-yl)ethyl]-5-(trifluoromethyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClF3N3O3S/c1-9-7-19-8-21(13(9)22)5-4-20-25(23,24)12-6-10(14(16,17)18)2-3-11(12)15/h2-3,6-8,20H,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEJAWLUXKVCRNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CN(C1=O)CCNS(=O)(=O)C2=C(C=CC(=C2)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClF3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)-5-(trifluoromethyl)benzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.